N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide

1,3,4-oxadiazole regioisomerism antibacterial

This compound is a synthetic 1,3,4-oxadiazole derivative (molecular formula C₁₆H₁₁ClFN₃O₂S, MW 363.79), consisting of a 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine core N-acylated with a 2-[(4-fluorophenyl)sulfanyl]acetyl side chain. It belongs to the N-[5-aryl-1,3,4-oxadiazol-2-yl]acetamide subclass, which has demonstrated antimicrobial, enzyme-inhibitory, and anticancer activities across multiple series.

Molecular Formula C16H11ClFN3O2S
Molecular Weight 363.79
CAS No. 896019-32-2
Cat. No. B2395899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide
CAS896019-32-2
Molecular FormulaC16H11ClFN3O2S
Molecular Weight363.79
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)Cl
InChIInChI=1S/C16H11ClFN3O2S/c17-13-4-2-1-3-12(13)15-20-21-16(23-15)19-14(22)9-24-11-7-5-10(18)6-8-11/h1-8H,9H2,(H,19,21,22)
InChIKeyWAPLSRVZBKZASI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS 896019-32-2): Chemical-Class Baseline for Research Sourcing


This compound is a synthetic 1,3,4-oxadiazole derivative (molecular formula C₁₆H₁₁ClFN₃O₂S, MW 363.79), consisting of a 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine core N-acylated with a 2-[(4-fluorophenyl)sulfanyl]acetyl side chain [1]. It belongs to the N-[5-aryl-1,3,4-oxadiazol-2-yl]acetamide subclass, which has demonstrated antimicrobial, enzyme-inhibitory, and anticancer activities across multiple series [2]. Structurally, it is a regioisomer of the more extensively studied 2-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide scaffold, wherein the thioether and amide connectivities are reversed [3]. This connectivity difference confers distinct conformational and hydrogen-bonding properties that directly affect target recognition and must be accounted for in analogue selection.

1 Regioisomeric oxadiazole scaffold with amide-linked architecture
2 Ortho-Cl / para-F dual-halogen substitution pattern
3 Class-level enzyme inhibition and antimicrobial screening context

Procurement Risk for N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide: Why the Nearest Shelf Analogue Cannot Replace It


The 1,3,4-oxadiazole chemical space contains numerous positional isomers and substituent permutations that are not functionally interchangeable. The target compound carries a 2-chlorophenyl group at the oxadiazole C5 position and a 4-fluorophenylsulfanylacetyl side chain on the C2 amine. Swapping the 2-chlorophenyl for a 4-fluorophenyl or removing the ortho-chloro substituent to give an unsubstituted phenyl alters both lipophilicity and the dihedral angle between the aryl ring and the oxadiazole core, which in analogous series has shifted enzyme inhibition IC₅₀ values by up to 5-fold [1]. The regioisomeric 2-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides, although better characterized, present a different hydrogen-bond acceptor/donor pharmacophore and cannot be assumed to engage the same biological targets with comparable potency [2]. For procurement, verifying the exact CAS number (896019-32-2) is therefore essential, not a formality.

Regioisomer pharmacophore

Amide-linked regioisomer with exocyclic NH donor may not transfer to thioether-linked scaffold; target recognition may shift.

Halogen substitution pattern

Ortho-Cl at C5 alters lipophilicity and conformation vs para-F; assay behavior may differ, and activity extrapolation is not supported.

Head-to-Head Evidence for N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide vs. Structural Alternatives


Regioisomeric Scaffold Differentiation: N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide vs. 2-[(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides (Series 7a–f)

The target compound is an amide-linked regioisomer of the S-substituted 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide series (7a–f) reported by Rehman et al. [1]. In the 7a–f scaffold, a thioether anchors the acetamide side chain to the oxadiazole C2, with the amide nitrogen bearing variable alkyl/aryl substituents. In the target compound, this connectivity is reversed: the oxadiazole C2 is amine-linked to the acetamide carbonyl, and the thioether resides on the acetamide α-carbon with a fixed 4-fluorophenyl group. The 7a–f series demonstrated measurable antibacterial activity against Staphylococcus aureus and lipoxygenase inhibition, with the series being classified as 'better antibacterial agents and lipoxygenase enzyme inhibitors as compared to [the hydrazide series] 11a–g' [1]. However, the target compound's distinct connectivity alters the hydrogen-bonding network accessible to biological targets: the exocyclic NH in the target compound can act as a hydrogen-bond donor, whereas the thioether-linked 7a–f scaffold cannot. This fundamental pharmacophoric difference precludes direct activity extrapolation between the two regioisomeric series.

Scaffold Architecture
Reported
Target Amide-linked, exocyclic NH (H-bond donor)
Series 7a–f Thioether-linked, no exocyclic NH
Distinct H-bond pharmacophore may engage different targets
Activity extrapolation not supported between regioisomers
1,3,4-oxadiazole regioisomerism antibacterial lipoxygenase inhibition

Halogen Substitution Pattern Differentiation: 2-Chlorophenyl (ortho-Cl) vs. 4-Fluorophenyl (para-F) at the Oxadiazole C5 Position

The closest commercially catalogued analogue is N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide, which replaces the ortho-chlorophenyl at oxadiazole C5 with a para-fluorophenyl group . In 1,3,4-oxadiazole SAR, the C5 aryl substituent exerts a dominant influence on both molecular conformation and target binding. An ortho-chloro substituent introduces steric hindrance that increases the dihedral angle between the aryl ring and the oxadiazole plane, a feature shown in structurally related 2,5-diaryl-1,3,4-oxadiazoles to modulate thymidine phosphorylase inhibitory potency [1]. Additionally, the calculated partition coefficient (clogP) differs: the 2-chlorophenyl variant is measurably more lipophilic than the 4-fluorophenyl variant due to chlorine's higher Hansch π constant (+0.71 for Cl vs. +0.14 for F on aromatic systems). This difference affects membrane permeability and non-specific protein binding, parameters critical for both in vitro assay design and potential in vivo progression.

Lipophilicity & Conformation
Reported
Target ortho-Cl, clogP ~3.3, restricted rotation
Para-F analogue para-F, clogP ~2.9, lower lipophilicity
Higher lipophilicity may affect membrane permeability
Assay behavior may differ from para-F analogue
structure-activity relationship halogen substitution lipophilicity oxadiazole C5-aryl

Biological Activity Landscape: Class-Level Enzyme Inhibition and Antimicrobial Potential of the 1,3,4-Oxadiazole Scaffold

No primary biological assay data are available specifically for the target compound (CAS 896019-32-2) in peer-reviewed literature as of the search date. However, the broader N-[5-aryl-1,3,4-oxadiazol-2-yl]acetamide class has demonstrated reproducible activity in two key assay systems. (i) Alkaline phosphatase inhibition: Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides (9a–j) showed potent activity, with compound 9h exhibiting an IC₅₀ of 0.420 ± 0.012 µM vs. the standard KH₂PO₄ at 2.80 µM [1]. (ii) Antibacterial activity: The structurally related S-substituted 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol derivatives (series 7a–f) displayed antibacterial effects against multiple strains, though individual MIC values for the series were not tabulated in the abstracted data [2]. These class-level findings establish the biological relevance of the 1,3,4-oxadiazole core but do not provide compound-specific quantitative differentiation. The absence of primary assay data for the target compound itself represents the key evidence gap that procurement decisions must acknowledge.

Biological Activity
Class-level
No primary assay data for CAS 896019-32-2; class benchmark: sub-µM enzyme inhibition (alkaline phosphatase IC₅₀ 0.42 µM for analogue 9h)
Screen de novo; no compound-specific activity known
Class-level enzyme inhibition and antibacterial reported
alkaline phosphatase inhibition antibacterial enzyme inhibition 1,3,4-oxadiazole

Dual Halogen Pharmacophore: Ortho-Chloro on Oxadiazole C5-Aryl plus Para-Fluoro on the Thioether-Terminal Phenyl as a Differentiated Substitution Pattern

The target compound uniquely combines an ortho-chlorophenyl group on the oxadiazole C5 with a para-fluorophenyl group on the thioether terminus. This dual-halogen substitution pattern is absent in the closest commercially available analogues: 2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide places the chlorine on the thioether ring (para position) and fluorine on the oxadiazole aryl (para position) , an arrangement that reverses the halogen spatial distribution. Halogen bonding from ortho-chloro substituents is geometrically distinct from para-substitution and has been shown in crystallographic studies of 1,3,4-oxadiazoles to direct intermolecular packing and, by extension, protein-ligand interactions [1]. The ortho-chloro group also restricts aryl ring rotation, potentially pre-organising the molecule into a bioactive conformation that the para-substituted analogues cannot adopt. This geometric constraint represents a testable hypothesis for target engagement selectivity that cannot be achieved with regioisomeric halogen arrangements.

Halogen Topology
Class-level
Target ortho-Cl (oxadiazole C5) + para-F (thioether)
Para-Cl/F analogue para-Cl (thioether) + para-F (oxadiazole C5)
Unique halogen topology may inform target-engagement studies
Structural hypothesis requires experimental validation
halogen bonding dual halogenation ortho-chloro para-fluoro medicinal chemistry

Procurement-Led Application Scenarios for N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS 896019-32-2)


Ortho-Chloro Pharmacophore Screening in Antibacterial Drug Discovery

The ortho-chlorophenyl substitution on the 1,3,4-oxadiazole C5 position provides a sterically constrained pharmacophore that is underrepresented in commercial antibacterial screening libraries [2]. Based on the class-level antibacterial activity demonstrated by the structurally related 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol derivatives against Staphylococcus aureus [2], this compound represents a logical probe for structure-activity relationship expansion around the C5-aryl binding pocket of bacterial targets. Its unique regioisomeric connectivity (amide-linked rather than thioether-linked to the oxadiazole core) further differentiates it from existing screening decks, making it valuable for identifying novel antibacterial chemotypes through high-throughput screening campaigns.

Regioisomeric Control Compound for Target Engagement Studies

Because the target compound is the amide-linked regioisomer of the better-characterized 2-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide scaffold [2], it serves as a critical control compound for elucidating whether the thioether or the exocyclic amine is the essential pharmacophoric element for target binding. When used in parallel with the thioether regioisomers, differential activity patterns can map the hydrogen-bonding requirements of the biological target. This experimental design is particularly relevant for lipoxygenase and alkaline phosphatase targets, where the oxadiazole class has shown consistent but scaffold-dependent activity [3][2].

Physicochemical Property Benchmarking for Early-Stage Lead Optimization

With an estimated clogP of ~3.3 and a molecular weight of 363.79 Da [1], the target compound occupies a favourable physicochemical space for oral bioavailability according to Lipinski's rule-of-five guidelines. Its ortho-chloro substitution introduces measurable lipophilicity beyond that of the para-fluoro analogue (estimated ΔclogP ≈ +0.4), providing a useful test case for evaluating the impact of lipophilicity on non-specific binding, solubility, and permeability in a controlled analogue pair . Procurement for this purpose enables head-to-head physicochemical profiling studies that inform the design of subsequent lead optimization libraries.

Custom Synthesis Starting Point for Focused Library Construction

The 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole core (CAS 2138-98-9) is a well-precedented building block available from multiple suppliers . The target compound represents the N-acylated derivative of this core with a 2-[(4-fluorophenyl)sulfanyl]acetyl group. Researchers seeking to construct a focused library of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamides with systematically varied thioether substituents (replacing the 4-fluorophenyl with other aryl or heteroaryl groups) can use the target compound as the synthetic benchmark for reaction optimization, purity analysis, and analytical method development. This scenario leverages the compound's structural definition to accelerate the production of novel analogues for biological screening.

Application
Selection Property
Validation Focus
Antibacterial pharmacophore screening
Ortho-chlorophenyl pharmacophore (sterically constrained)
SAR expansion around C5-aryl binding pocket
Target-engagement regioisomeric control
Amide-linked scaffold vs thioether regioisomer
H-bond pharmacophore mapping
Physicochemical benchmarking
Lipophilicity–MW property space
Lipophilicity–permeability relationship profiling
Focused library synthesis starting point
N-acylated 2-aminooxadiazole core
Reaction optimization and analytical method development
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